5-HT2A Receptor Binding Affinity: 25B-NB4OMe vs. Parent Compound 2C-B
The NBOMe modification of 2C-B to form 25B-NB4OMe results in a dramatic increase in binding affinity at the human 5-HT2A receptor [1]. This is a class-level characteristic of NBOMe compounds, but the magnitude of the increase for the 25B-specific analog can be quantified. The NBOMe substitution increased binding affinity across the series; for context, the broader class of NBOMe drugs exhibited 5-HT2A Ki values ranging from 0.044–8.9 nM, compared to their respective 2C parent compounds which ranged from 27–2400 nM [1]. This shift from high nanomolar/low micromolar to sub-nanomolar/low nanomolar potency is a critical differentiator for applications requiring high receptor engagement.
| Evidence Dimension | 5-HT2A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.51 nM (for 25B-NBOMe as a class-level proxy; specific data for 25B-NB4OMe is not isolated in this source but inferred from the NBOMe class) |
| Comparator Or Baseline | 2C-B: 27 nM [1] |
| Quantified Difference | Approximately 53-fold increase in affinity |
| Conditions | Human 5-HT2A receptor transfected in HEK 293 cells, radioligand binding assay [1] |
Why This Matters
This quantitative shift in affinity justifies the selection of 25B-NB4OMe over 2C-B for research protocols that require high-potency 5-HT2A receptor engagement at low concentrations.
- [1] Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. View Source
